

## A Comparative Guide to CFTR Stabilizers: Evaluating Cavosonstat and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cavosonstat |           |
| Cat. No.:            | B606496     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Cavosonstat** (N91115), a first-generation CFTR stabilizer, with emerging alternatives, focusing on their mechanisms of action, supporting experimental data, and relevant methodologies. The objective is to offer a comprehensive resource for researchers in the field of cystic fibrosis (CF) to inform future drug development efforts.

## Introduction to CFTR Stabilization in Cystic Fibrosis

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. These mutations lead to the production of a dysfunctional CFTR protein, a chloride and bicarbonate channel, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs. While CFTR modulators, including correctors and potentiators, have significantly improved patient outcomes, there remains a need for therapies that can enhance the stability of the CFTR protein at the cell surface, thereby prolonging its function. CFTR stabilizers represent a class of drugs designed to address this need by reducing the protein's degradation and increasing its residency time at the plasma membrane.[1][2]

## Cavosonstat (N91115): A GSNOR Inhibitor Approach



**Cavosonstat** was a pioneering CFTR stabilizer that entered clinical trials.[3] Its development, however, was discontinued after failing to meet primary endpoints in Phase 2 clinical studies.[4] Understanding its mechanism and clinical performance is crucial for the development of next-generation stabilizers.

## **Mechanism of Action**

**Cavosonstat** is an orally bioavailable inhibitor of S-nitrosoglutathione reductase (GSNOR).[4] [5] The inhibition of GSNOR leads to an increase in the levels of S-nitrosoglutathione (GSNO), a signaling molecule that can modify chaperone proteins involved in the degradation of the CFTR protein.[1] By preventing the interaction of CFTR with proteins like the Hsp70/Hsp90 organizing protein (HOP), **Cavosonstat** was designed to reduce the premature degradation of the CFTR protein, thereby increasing its maturation and stability at the cell surface.[1][6]



Click to download full resolution via product page

**Figure 1:** Signaling pathway of **Cavosonstat** in CFTR stabilization.

## **Summary of Clinical Trial Data**

Despite a promising mechanism of action, **Cavosonstat**'s clinical trials yielded disappointing results. In a Phase 1 study, the drug was well-tolerated, and at the highest dose, a modest but statistically significant reduction in sweat chloride was observed.[5] However, subsequent



Phase 2 trials, where **Cavosonstat** was evaluated as an add-on therapy to lumacaftor/ivacaftor (Orkambi), failed to demonstrate a significant benefit in the primary endpoint of absolute change in percent predicted FEV1 or in sweat chloride reduction.[4]

| Clinical Trial Phase    | Key Findings                                                                                                                                   | Outcome                         |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| Phase 1                 | Well-tolerated; at the highest dose, a significant reduction from baseline in sweat chloride was observed (-4.1 mmol/L; P=0.032) at day 28.[5] | Proceeded to Phase 2            |
| Phase 2 (with Orkambi)  | Failed to demonstrate benefit in absolute change in percent predicted FEV1 or in sweat chloride reduction at 12 weeks.                         | Development for CF discontinued |
| Phase 2 (with Kalydeco) | Did not demonstrate a benefit in lung function measures or in sweat chloride reduction at eight weeks.                                         | Development for CF discontinued |

## **Emerging Alternatives: NBD1 Stabilizers**

A promising new class of CFTR stabilizers targets the Nucleotide-Binding Domain 1 (NBD1) of the CFTR protein. The F508del mutation, the most common CF-causing mutation, is located in NBD1 and leads to its misfolding and subsequent degradation.[2] By directly binding to and stabilizing the NBD1 domain, these compounds aim to correct the primary folding defect of the F508del-CFTR protein.

## **Mechanism of Action**

NBD1 stabilizers, such as SION-719 and SION-451, are designed to bind with high affinity to the NBD1 domain of the CFTR protein. This binding is intended to correct the misfolding caused by mutations like F508del, thereby preventing the protein from being targeted for degradation by the cellular quality control machinery. The stabilized CFTR protein can then traffic to the cell surface and function as a chloride channel. Preclinical data have shown that these stabilizers can significantly increase the thermal stability of the NBD1 domain.[7]





Click to download full resolution via product page

Figure 2: Mechanism of action of NBD1 stabilizers.

## **Preclinical and Early Clinical Data**

Sionna Therapeutics has reported positive Phase 1 data for two NBD1 stabilizers, SION-719 and SION-451.[8] Both compounds were found to be safe and well-tolerated in healthy volunteers. Preclinical studies have shown that these stabilizers can increase the melting temperature (Tm) of the isolated  $\Delta$ F508-NBD1 domain by 16°C, indicating a significant stabilizing effect.[7] SION-719 is advancing to a Phase 2a proof-of-concept trial.[8]

| Compound | Reported Effect                                                                                         | Development Stage                 |
|----------|---------------------------------------------------------------------------------------------------------|-----------------------------------|
| SION-719 | Increased thermal stability of isolated ΔF508-NBD1 by 16°C. [7] Favorable safety profile in Phase 1.[8] | Advancing to Phase 2a             |
| SION-451 | Increased thermal stability of isolated ΔF508-NBD1 by 16°C. [7] Favorable safety profile in Phase 1.[8] | Phase 1 combination trial planned |

## **Experimental Protocols**



## **Western Blotting for CFTR Maturation**

This protocol is used to assess the maturation of the CFTR protein. The immature, coreglycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their different molecular weights. An increase in the Band C to Band B ratio indicates improved CFTR maturation.[9]

#### Methodology:

- Cell Lysis: Lyse cells expressing CFTR in a suitable buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 37°C for 15-30 minutes. Note: Do not boil samples, as this can cause CFTR to aggregate.
- SDS-PAGE: Separate the proteins on a low-percentage (e.g., 6-8%) Tris-acetate or Trisglycine polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the intensity of Band B and Band C to determine the maturation ratio.





Click to download full resolution via product page

Figure 3: Western blot workflow for CFTR maturation analysis.



## **Ussing Chamber Assay for CFTR Function**

The Ussing chamber assay is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues or cell monolayers.[10] It is used to assess the function of the CFTR chloride channel.

#### Methodology:

- Cell Culture: Grow epithelial cells (e.g., human bronchial epithelial cells) on permeable supports until a confluent and polarized monolayer is formed.
- Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
- Electrophysiological Recordings: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.
- Baseline Measurement: Record the baseline Isc.
- ENaC Inhibition: Add an ENaC inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption.
- CFTR Activation: Add a CFTR activator (e.g., forskolin and IBMX) to stimulate cAMP production and activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.
- CFTR Inhibition: Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent. A decrease in Isc confirms CFTR activity.
- Data Analysis: Quantify the change in Isc in response to activators and inhibitors to determine CFTR function.

# Thermal Shift Assay (Differential Scanning Fluorimetry) for Protein Stability

The thermal shift assay is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of a



compound indicates that the compound binds to and stabilizes the protein.

#### Methodology:

- Protein and Dye Preparation: Prepare a solution of the purified target protein (e.g., NBD1 domain of CFTR) and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
- Compound Addition: Add the test compound (e.g., a CFTR stabilizer) at various concentrations to the protein-dye mixture.
- Temperature Gradient: Subject the samples to a gradual temperature increase in a real-time PCR instrument.
- Fluorescence Measurement: Monitor the fluorescence of the dye as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
- Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition. An increase in Tm in the presence of the compound indicates stabilization.

## Conclusion

The journey of **Cavosonstat** from a promising preclinical candidate to a discontinued clinical therapy underscores the challenges in developing effective CFTR stabilizers. While its GSNOR inhibition mechanism was scientifically sound, it did not translate into clinical efficacy. The emergence of NBD1 stabilizers like SION-719 and SION-451 represents a more direct and potentially more effective approach to correcting the primary folding defect of the F508del-CFTR protein. The significant increase in the thermal stability of the NBD1 domain observed in preclinical studies is a promising indicator of their potential. As these next-generation stabilizers progress through clinical trials, the insights gained from both the successes and failures of earlier compounds like **Cavosonstat** will be invaluable in the ongoing effort to develop transformative therapies for cystic fibrosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CFTR Modulators: Shedding Light on Precision Medicine for Cystic Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteostasis Regulators in Cystic Fibrosis: Current Development and Future Perspectives
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 8. Positive Phase 1 Results for Novel Cystic Fibrosis Drugs SION-719 and SION-451 | SION Stock News [stocktitan.net]
- 9. cff.org [cff.org]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to CFTR Stabilizers: Evaluating Cavosonstat and Emerging Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606496#validating-the-cftr-stabilizing-effect-of-cavosonstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com